molecular formula C23H21N3O3 B15013764 N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

Cat. No.: B15013764
M. Wt: 387.4 g/mol
InChI Key: OJGAJUMEFJMNRM-BUVRLJJBSA-N
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Description

N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and oxamide groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide typically involves a multi-step process. One common method includes the condensation of 2-methylphenylamine with 4-phenylmethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
  • N-(2-methylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
  • N-(2-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Uniqueness

N-(2-methylphenyl)-N’-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O3/c1-17-7-5-6-10-21(17)25-22(27)23(28)26-24-15-18-11-13-20(14-12-18)29-16-19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

OJGAJUMEFJMNRM-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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